N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-21(17,18)14-6-9-4-13(16)15(7-9)10-2-3-11-12(5-10)20-8-19-11/h2-3,5,9,14H,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPHTIBSWWWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrrolidinone ring: This involves the cyclization of appropriate precursors, often using a palladium-catalyzed C-N cross-coupling reaction.
Attachment of the methanesulfonamide group: This step usually involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide. Key differences and implications are highlighted:
Structural Analogues with Pyrrolidinone Cores
Benzo[d][1,3]dioxole-Containing Compounds
Sulfonamide Derivatives
Key Findings from Comparative Analysis
Replacement with benzimidazole (compound 28) or benzamide (B20) alters binding modes due to differences in aromaticity and flexibility .
Substituent Effects :
- Benzo[d][1,3]dioxole : Enhances metabolic stability via O-demethylenation resistance compared to simple aryl groups (e.g., MDMEO) .
- Methanesulfonamide : Improves solubility and hydrogen-bonding capacity relative to esters (compound 7) or hydrazides (3c) .
Biological Relevance: Compound 8UJ (PDB: 8UJ) shares the methanesulfonamide-pyrrolidinone motif but substitutes benzo[d][1,3]dioxole with cyclopentyl, highlighting trade-offs between lipophilicity and π-π interactions .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This molecular framework is significant in determining the compound's interaction with biological systems.
1. Anticancer Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. A study evaluating various benzodioxole derivatives reported that those with amide functionalities showed enhanced cytotoxicity against cancer cell lines, particularly Hep3B cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating a strong potential for anticancer applications .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | 9.12 |
| DOX | Hep3B | Reference |
The results suggest that this compound could be a promising candidate for further development in cancer therapy.
2. Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have indicated moderate inhibitory effects on COX1 and COX2 enzymes, suggesting potential applications in treating inflammatory diseases .
Table 2: COX Inhibition Activity of Related Compounds
| Compound | COX1 Inhibition | COX2 Inhibition |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | Low | Moderate |
3. Antioxidant Properties
The antioxidant activity of benzodioxole derivatives has also been explored. A study utilized the DPPH assay to evaluate the free radical scavenging ability of various synthesized compounds. Results indicated that several derivatives exhibited significant antioxidant activity comparable to established antioxidants like Trolox .
Case Study 1: Anticancer Evaluation
In a comprehensive study by Hawash et al., the anticancer effects of benzodioxole derivatives were investigated using the MTS assay on Hep3B cells. The findings revealed that compound 2a significantly inhibited cell cycle progression at the G2-M phase, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another study focused on the synthesis of benzodioxole derivatives aimed at evaluating their COX inhibitory activity. The results showed that certain derivatives had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic potential in managing inflammation .
Q & A
Q. Purification :
- Use flash chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
- Final purification via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing analogs?
Answer:
Address discrepancies through:
- Standardized assays : Replicate activity tests (e.g., enzyme inhibition, cytotoxicity) under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .
- Structural validation : Confirm batch purity via ¹H/¹³C NMR and HRMS to rule out impurities influencing activity .
- Metabolic profiling : Compare metabolic stability using liver microsomes to identify if instability (e.g., O-demethylenation) alters observed bioactivity .
Basic: Which analytical techniques are critical for characterizing structural integrity and purity?
Answer:
- NMR spectroscopy :
- Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ with <5 ppm error .
- HPLC : Purity >95% confirmed using a C18 column (λ = 254 nm) .
Advanced: What methodological approaches are recommended for elucidating the structure-activity relationship (SAR)?
Answer:
- Systematic modifications :
- Vary substituents on the pyrrolidinone ring (e.g., methyl, halogen) to assess steric/electronic effects on target binding .
- Replace methanesulfonamide with arylsulfonamides to study hydrophobic interactions .
- Computational modeling :
Q. Table 1: Key SAR Observations
| Modification | Impact on Activity | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole removal | ↓ Binding affinity (50–70%) | |
| Sulfonamide → Carbamate | ↑ Metabolic stability |
Advanced: How can researchers investigate potential off-target interactions?
Answer:
- In vitro profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets (e.g., CEREP assay) .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for suspected off-targets .
- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data to identify dysregulated pathways .
Advanced: What strategies address discrepancies between computational predictions and experimental results for physicochemical properties?
Answer:
- Validation via multiple methods :
- Solubility enhancement :
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at -20°C under inert atmosphere (argon) in amber vials to prevent oxidation/hydrolysis .
- Confirm stability via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How can metabolic pathways be mapped for this compound?
Answer:
- In vitro assays :
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
